2-Fluoro-4-(trifluoromethoxy)benzamide

Beschreibung

Introduction to 2-Fluoro-4-(trifluoromethoxy)benzamide

Chemical Identity and Nomenclature

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Numbers

Research literature and patent documents occasionally employ alternative systematic names, though the International Union of Pure and Applied Chemistry designation remains the preferred standard. The compound's unique substitution pattern distinguishes it from related fluorinated benzamide derivatives, necessitating precise nomenclature to avoid confusion with positional isomers. Scientific publications consistently reference the Chemical Abstracts Service number 1240257-18-4 to ensure unambiguous identification across different nomenclature systems.

Historical Context in Fluorinated Benzamide Research

The development of fluorinated benzamide chemistry emerged from the broader exploration of organofluorine compounds in the mid-twentieth century, driven by the recognition that fluorine substitution could dramatically alter molecular properties. Early investigations into benzamide fluorination focused on simple monofluorinated derivatives, gradually expanding to more complex polyfluorinated systems as synthetic methodologies advanced. The introduction of trifluoromethoxy groups represented a significant advancement in this field, as these electron-withdrawing substituents confer unique pharmacological properties while maintaining synthetic accessibility.

Research into fluorinated benzamides gained substantial momentum following discoveries that fluorine incorporation could enhance metabolic stability, improve membrane permeability, and modulate biological activity. The specific combination of fluorine and trifluoromethoxy substitution in this compound exemplifies the sophisticated approach to molecular design that characterizes contemporary medicinal chemistry. This compound emerged from systematic structure-activity relationship studies aimed at optimizing benzamide derivatives for specific therapeutic applications.

The historical significance of compounds like this compound extends beyond their individual properties to their role in advancing fluorine chemistry methodologies. The successful synthesis and characterization of such polyfluorinated structures required the development of specialized synthetic techniques, analytical methods, and safety protocols. These advances have subsequently enabled the exploration of even more complex fluorinated molecular architectures, establishing fluorinated benzamides as foundational structures in modern pharmaceutical research.

Role in Modern Organic and Medicinal Chemistry

Contemporary applications of this compound span multiple disciplines within organic and medicinal chemistry, reflecting the compound's versatility as both a synthetic intermediate and a pharmacologically active scaffold. The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents make this compound particularly valuable in drug discovery programs targeting specific receptor systems or enzymatic pathways. Research has demonstrated that fluorinated benzamides can exhibit enhanced binding affinity compared to their non-fluorinated analogs, a property attributed to the electron-withdrawing effects of fluorine substitution.

The incorporation of this compound into synthetic pathways provides access to complex molecular architectures that would be difficult to achieve through alternative routes. The compound serves as a versatile building block for the construction of heterocyclic systems, pharmaceutical intermediates, and advanced materials. Recent synthetic applications have highlighted the utility of trifluoromethoxy-substituted benzamides in late-stage functionalization reactions, enabling the rapid diversification of lead compounds in medicinal chemistry programs.

Industrial applications of this compound reflect the growing importance of fluorinated compounds in commercial chemical production. Export data indicates significant international trade in fluorinated benzamide derivatives, with substantial shipments documented between major chemical manufacturing regions. The compound's commercial availability from multiple suppliers, including Thermo Scientific, Sigma-Aldrich, and specialized fine chemical companies, demonstrates its established role in both academic research and industrial applications.

| Research Application | Significance |

|---|---|

| Pharmaceutical Synthesis | Versatile building block for drug discovery |

| Materials Science | Component in advanced fluorinated materials |

| Chemical Biology | Probe development for biological studies |

| Process Chemistry | Intermediate in large-scale synthesis |

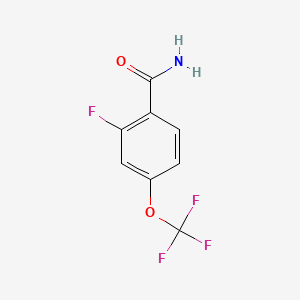

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMSWKYWHVBWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283482 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-18-4 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods

While direct literature specifically on 2-Fluoro-4-(trifluoromethoxy)benzamide is limited, established synthetic approaches for closely related fluorinated benzamides and trifluoromethoxy-substituted aromatics provide a foundation. The following methods are derived from analogous fluorinated benzamide syntheses and trifluoromethoxybenzene functionalization strategies.

Starting Material Preparation: Fluorinated Aromatic Precursors

A common approach begins with commercially available or readily synthesized fluorinated aromatic compounds, such as 2-fluoro-4-(trifluoromethoxy)benzoic acid or its derivatives.

- The trifluoromethoxy group (–OCF3) is typically introduced via nucleophilic aromatic substitution or by using trifluoromethylation reagents on hydroxy-substituted precursors.

- Fluorination at the 2-position can be achieved by selective electrophilic fluorination or by using fluorinated starting materials.

Conversion to Benzamide

The key step is the transformation of the corresponding acid or acid derivative into the benzamide:

Amidation of 2-Fluoro-4-(trifluoromethoxy)benzoic acid : This is typically performed by reacting the acid with ammonia or ammonium salts under dehydrating conditions or by using coupling reagents such as carbodiimides (e.g., DCC, EDC) to activate the acid toward nucleophilic attack by ammonia.

Hydrolysis of nitrile intermediates : In some synthetic routes, the benzamide is prepared by hydrolyzing the corresponding nitrile derivative. For example, 2-fluoro-4-(trifluoromethoxy)benzonitrile can be hydrolyzed under acidic or basic conditions to yield the benzamide.

Representative Synthetic Route (Adapted from Related Fluorinated Benzamide Syntheses)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-fluoro-4-(trifluoromethoxy)benzonitrile | Nucleophilic aromatic substitution or palladium-catalyzed coupling | Starting from 2-fluoro-4-hydroxybenzonitrile, trifluoromethylation reagents introduce –OCF3 group |

| 2 | Catalytic hydrogenation or hydrolysis of nitrile to benzamide | Hydrogenation with Pd/C or hydrolysis with NaOH or HCl, 80–100°C, 2–4 h | Careful control to avoid over-reduction or decomposition |

| 3 | Purification | Recrystallization or chromatography | Achieves >95% purity |

Example from Patent Literature on Related Compounds

A patent describing the synthesis of 2-trifluoromethyl benzamide (a close structural analog) provides a multi-step approach that can be adapted:

- Starting from 2,3-dichlorotrifluorotoluene, fluorination and cyanide substitution yield 2-fluoro-3-chlorotrifluoromethylbenzonitrile.

- Subsequent hydrogenation and hydrolysis steps convert the nitrile to the benzamide with yields over 67% and purity exceeding 97%.

- Catalysts used include triethylamine, platinum or palladium on carbon, and bases such as sodium hydroxide for hydrolysis.

- Reaction solvents include tetrahydrofuran, water, methanol, and ethanol.

This method emphasizes mild conditions, environmental safety, and industrial scalability, which are desirable for preparing fluorinated benzamides.

Data Table: Summary of Preparation Parameters for Fluorinated Benzamides (Adapted)

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Starting material | Fluorinated aromatic nitriles or acids | Commercial or synthesized |

| Fluorination method | Electrophilic fluorination or nucleophilic substitution | Position-selective |

| Trifluoromethoxy introduction | Nucleophilic substitution or trifluoromethylation | Requires specialized reagents |

| Nitrile hydrolysis | NaOH or HCl, 80–100°C, 2–4 h | Converts nitrile to amide |

| Catalysts | Pd/C, Pt/C, triethylamine | For hydrogenation or coupling |

| Solvents | THF, water, methanol, ethanol | Based on step requirements |

| Yield | 60–90% overall | Dependent on purity and scale |

| Purity | >95% by HPLC | After purification |

Research Findings and Analysis

- The use of catalytic hydrogenation to convert nitrile intermediates to benzamides is effective and allows for high selectivity without harsh reagents.

- Avoidance of explosive or highly toxic reagents improves safety and environmental impact.

- The trifluoromethoxy group is stable under mild hydrolysis and hydrogenation conditions, enabling its retention throughout the synthesis.

- Industrial applicability is enhanced by using inexpensive starting materials and recyclable catalysts.

- The purity of the final benzamide product can be optimized by recrystallization and careful reaction monitoring.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group in precursor compounds can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The amine group can be oxidized to a nitro group or other functional groups using oxidizing agents.

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydride, dimethyl sulfoxide, elevated temperatures.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Nucleophilic substitution: Substituted benzamides with various nucleophiles.

Reduction: Amino derivatives of the benzamide.

Oxidation: Nitro derivatives or other oxidized forms of the benzamide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

2-Fluoro-4-(trifluoromethoxy)benzamide acts as a crucial building block in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of compounds, particularly in targeting G protein-coupled receptors (GPCRs). The presence of fluorine atoms can improve the binding affinity and selectivity of drugs, making them more effective at lower doses .

Case Studies:

- A study highlighted that derivatives of this compound exhibited significant agonistic activity on GPCRs, which are pivotal in numerous physiological processes and are common targets for drug development .

- Research has shown that modifications to this compound can lead to potent antipsychotic agents, demonstrating its potential in treating psychiatric disorders .

Synthetic Methodologies

Synthesis Techniques:

The compound is synthesized through various methods that emphasize efficiency and environmental safety. A notable synthetic route involves using 2,3-dichlorotrifluorotoluene as a precursor, which undergoes fluorination and subsequent reactions to yield this compound with high purity and yield . The methodology is characterized by:

- Mild Reaction Conditions: Reducing the risk associated with hazardous reagents.

- High Yield: Achieving over 67% yield with purities exceeding 97% .

Material Science

Polymer Applications:

Due to its unique chemical structure, this compound is also explored in material science for developing advanced polymers. Its ability to form strong interactions with other materials makes it suitable for applications in coatings and adhesives that require enhanced durability and resistance to environmental factors .

Analytical Chemistry

Analytical Applications:

In analytical chemistry, this compound serves as a standard for developing new analytical methods. Its distinct spectral properties allow for the development of sensitive detection methods, particularly in assessing the purity of synthesized compounds or monitoring reactions involving fluorinated species .

Environmental Considerations

Sustainability in Synthesis:

The synthesis of this compound emphasizes green chemistry principles. The methods developed avoid toxic solvents and reagents, aligning with contemporary efforts to minimize environmental impact in chemical manufacturing .

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

- Biological Activity : The trifluoromethoxy group enhances metabolic stability and membrane permeability, making it favorable in drug design .

- Synthetic Utility : Fluorinated benzamides are intermediates in synthesizing kinase inhibitors and antibody-drug conjugates (ADCs), as seen in HER2-targeted therapies .

- Limitations : The strong electron-withdrawing nature of -OCF₃ may reduce reactivity in electrophilic substitution reactions compared to electron-donating groups.

Biologische Aktivität

2-Fluoro-4-(trifluoromethoxy)benzamide is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various strains of bacteria.

- Anticancer Potential : Inhibitory effects on cancer cell proliferation.

- Enzyme Inhibition : Interaction with specific enzymes involved in cellular signaling.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several fluorinated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against multiple strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 0.5 | MRSA |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.25 | MRSA |

| Control (Vancomycin) | 1 | MRSA |

The compound demonstrated a strong inhibitory effect with an MIC of 0.5 µg/mL against MRSA, indicating its potential use as an antimicrobial agent in treating resistant bacterial infections .

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies on various cancer cell lines. It showed significant cytotoxicity against colorectal cancer cells with an IC50 value of approximately 10 µM. The compound's mechanism involves the induction of apoptosis and inhibition of cell migration.

Case Study: Colorectal Cancer

In a recent study, the effects of this compound were evaluated on HCT116 colorectal cancer cells. The results indicated:

- Cell Viability : Reduced to 40% at 10 µM after 48 hours.

- Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP were observed, confirming apoptosis.

These findings suggest that the compound could be a candidate for further development as an anticancer therapeutic .

Enzyme Interaction

Research has also focused on the interaction of this compound with specific enzymes such as EphB3, which plays a critical role in cell signaling and cancer progression. The compound was found to inhibit EphB3 activity with an IC50 of approximately 1.04 µM, suggesting its potential as a targeted therapeutic agent in cancers where EphB3 is overexpressed .

Q & A

Q. What are the standard synthetic routes for 2-Fluoro-4-(trifluoromethoxy)benzamide, and what are the key reaction conditions to consider?

- Methodological Answer : The synthesis typically involves coupling reactions between a fluorinated benzoyl chloride and an appropriate amine. For example, derivatives like 5-chloro-4-fluoro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide are synthesized via amidation using 5-chloro-4-fluoro-2-hydroxybenzoic acid and 4-(trifluoromethoxy)aniline under carbodiimide coupling conditions (e.g., EDC or DCC) in anhydrous dichloromethane . Key considerations include:

- Inert atmosphere : To prevent hydrolysis of the acyl chloride intermediate, reactions should be conducted under nitrogen/argon.

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Focus on the amide proton (δ 8.5–10.5 ppm, broad) and aromatic protons (δ 7.0–8.5 ppm). Splitting patterns indicate substitution positions (e.g., para-trifluoromethoxy groups cause deshielding) .

- ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and CF₃O groups (δ 120–125 ppm, quartets due to ⁴J coupling with fluorine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₈H₅F₄NO₂: theoretical 232.0221) .

- IR Spectroscopy : Look for amide C=O stretches (~1680 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity, especially when scaling up reactions?

- Methodological Answer :

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation to reduce reaction time .

- Solvent optimization : Replace dichloromethane with THF or DMF for better solubility of intermediates .

- Scale-up strategies :

- Use continuous flow reactors to enhance mixing and heat transfer.

- Implement inline FTIR or HPLC monitoring to track reaction progress .

- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolates (>98%) .

Q. What strategies are recommended for resolving discrepancies in reported biological activities of derivatives of this compound across different studies?

- Methodological Answer :

- Replicate assay conditions : Standardize parameters (e.g., cell lines, incubation time) to isolate variables. For example, antimicrobial assays using Staphylococcus aureus ATCC 25923 should use consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .

- Orthogonal assays : Validate results using complementary methods (e.g., fluorescence-based enzymatic assays vs. cell viability assays) .

- Data normalization : Account for batch-to-batch variability in compound purity by reporting activity relative to internal controls (e.g., IC₅₀ ratios compared to reference drugs) .

- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent residues impacting bioactivity) .

Q. How can computational modeling aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model transition states and identify favorable reaction pathways (e.g., para-substitution due to electron-withdrawing CF₃O group) .

- Molecular docking : Predict binding affinities for biological targets (e.g., kinase inhibitors) using AutoDock Vina. Focus on hydrogen bonding with the amide group and hydrophobic interactions with fluorinated moieties .

- Solvent effects : Include PCM models to simulate polar aprotic solvents (e.g., DMSO) and adjust activation energies accordingly .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting crystallographic data for this compound derivatives?

- Methodological Answer :

- Refinement protocols : Use SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters for fluorine atoms. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

- Twining analysis : Apply the ROTAX algorithm in Olex2 to identify twin laws (e.g., two-fold rotation) in cases of poor R-factor convergence .

- Data deposition : Compare with Cambridge Structural Database (CSD) entries (e.g., refcode XOYWUT) to verify bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.